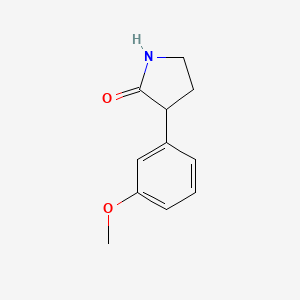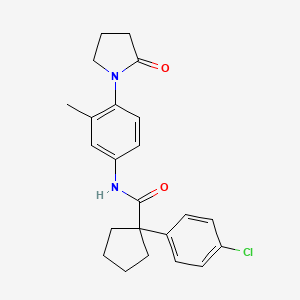
1-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H25ClN2O2 and its molecular weight is 396.92. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bonding in Anticonvulsant Enaminones
Research on anticonvulsant enaminones, including compounds structurally related to the specified chemical, highlights the significance of hydrogen bonding within these molecules. The study detailed the crystal structures of three anticonvulsant enaminones, emphasizing the hydrogen bond networks formed through intermolecular interactions, which play a crucial role in their stability and potentially in their biological activity. The findings suggest a foundational understanding of the molecular interactions at play, which could inform the design of related compounds with enhanced efficacy and stability (Kubicki, Bassyouni, & Codding, 2000).
Spectroscopic Identification and Derivatization of Cathinones
In a study on novel cathinones, methods for identifying and derivatizing these compounds through spectroscopic techniques were developed. This research, while focusing on compounds with structural similarities, provides insight into the analytical approaches that can be applied for detailed characterization and modification of novel chemical entities for potential therapeutic applications. Such methodologies can be critical for the advancement of research in pharmacology and toxicology, offering tools for the identification and structural elucidation of compounds similar to the specified chemical (Nycz, Paździorek, Małecki, & Szala, 2016).
Antimycobacterial Activity of 1,5-Diphenylpyrrole Derivatives
The synthesis and biological evaluation of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole and its derivatives were reported, with a focus on their activity against Mycobacterium tuberculosis. This study illustrates the therapeutic potential of structurally related compounds in treating bacterial infections, particularly tuberculosis. The structural modifications and their impact on antimycobacterial activity provide valuable insights into the design of new drugs with potential applications in combating mycobacterial diseases (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).
Synthesis and Anticancer Activity of Oxazole Derivatives
A study on the synthesis of novel oxazole derivatives incorporated with pyridyl-pyrazolines showed promising anticancer and antimicrobial activities. The research highlights the therapeutic potential of such compounds in treating cancer and infectious diseases. This is particularly relevant for compounds structurally akin to the specified chemical, suggesting possible applications in developing new treatments for various diseases. The molecular docking studies further underscore the potential of these compounds in pharmaceutical research (Katariya, Vennapu, & Shah, 2021).
Inverse Agonist Activity at CB1 Cannabinoid Receptor
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated its potent and selective antagonist activity for the CB1 cannabinoid receptor. This study provides insights into the molecular interactions and pharmacological implications of compounds targeting cannabinoid receptors, which could inform the development of new therapeutic agents for disorders related to the endocannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-16-15-19(10-11-20(16)26-14-4-5-21(26)27)25-22(28)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h6-11,15H,2-5,12-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZACFDOJHEGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


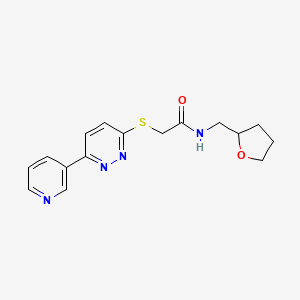
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
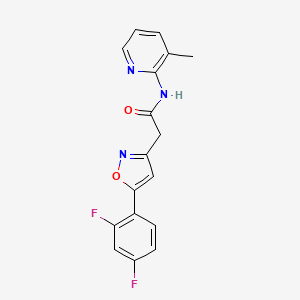
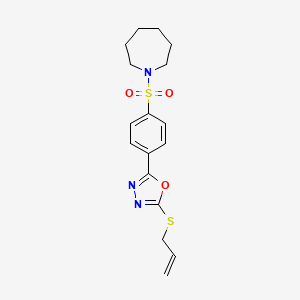
![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)
![2-Chloro-N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]propanamide](/img/structure/B2547011.png)
![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)
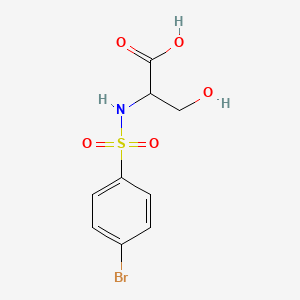

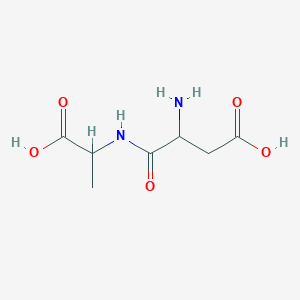
![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)
![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)
